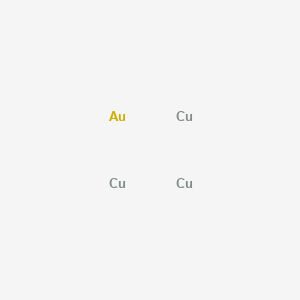
Copper;gold
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper and gold are both transition metals that belong to Group 11 of the periodic table. These metals are known for their high thermal and electrical conductivity, malleability, and resistance to corrosion. When combined, copper and gold form various intermetallic compounds and alloys that exhibit unique properties, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Copper and gold compounds can be synthesized through various methods, including:
Direct Combination: Heating copper and gold together at high temperatures to form intermetallic compounds.
Chemical Reduction: Using reducing agents to convert copper and gold salts into their metallic forms, which then combine to form alloys.
Electrodeposition: Electrochemical methods to deposit copper and gold onto substrates, forming thin films or coatings.
Industrial Production Methods
In industrial settings, copper and gold alloys are typically produced through:
Smelting and Refining: Extracting copper and gold from their ores and then combining them in specific ratios to form alloys.
Powder Metallurgy: Mixing copper and gold powders and then compacting and sintering them to form solid materials.
化学反応の分析
Types of Reactions
Copper and gold compounds undergo various chemical reactions, including:
Oxidation: Copper readily oxidizes to form copper oxide, while gold is resistant to oxidation.
Reduction: Both metals can be reduced from their ionic forms to their metallic states using reducing agents.
Substitution: Copper and gold can participate in substitution reactions where ligands or other atoms replace existing ones in their compounds.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, chlorine, and bromine can oxidize copper, while gold requires stronger oxidizing agents like fluorine.
Reducing Agents: Hydrogen, carbon monoxide, and various metal hydrides can reduce copper and gold compounds.
Reaction Conditions: High temperatures and specific pH conditions are often required for these reactions.
Major Products
Copper Oxide: Formed from the oxidation of copper.
Gold Chloride: Formed from the reaction of gold with chlorine.
Copper-Gold Alloys: Formed from the direct combination of copper and gold.
科学的研究の応用
Copper and gold compounds have numerous scientific research applications, including:
Chemistry: Used as catalysts in various chemical reactions, including coupling reactions and oxidation-reduction processes.
Biology: Copper and gold nanoparticles are used in bioimaging, biosensing, and as antimicrobial agents.
Medicine: Gold compounds are used in the treatment of rheumatoid arthritis and as anticancer agents. Copper compounds are explored for their potential in cancer therapy and as antimicrobial agents.
Industry: Copper-gold alloys are used in electronics, jewelry, and as conductive materials in various devices.
作用機序
The mechanism of action of copper and gold compounds involves:
Copper: Copper ions can generate reactive oxygen species (ROS) that damage cellular components, leading to antimicrobial and anticancer effects.
Gold: Gold compounds can inhibit thiol-containing enzymes, disrupt mitochondrial function, and induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Silver: Like copper and gold, silver is a Group 11 metal with high conductivity and antimicrobial properties.
Platinum: Platinum compounds are used in cancer therapy, similar to gold compounds.
Palladium: Palladium compounds are used as catalysts in various chemical reactions, similar to copper compounds.
Uniqueness
Copper and gold compounds are unique due to their combination of high conductivity, resistance to corrosion, and diverse applications in various fields. Their ability to form stable alloys and intermetallic compounds further enhances their versatility.
特性
CAS番号 |
12006-52-9 |
|---|---|
分子式 |
AuCu3 |
分子量 |
387.60 g/mol |
IUPAC名 |
copper;gold |
InChI |
InChI=1S/Au.3Cu |
InChIキー |
AGGWHAVEYSDJKE-UHFFFAOYSA-N |
正規SMILES |
[Cu].[Cu].[Cu].[Au] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


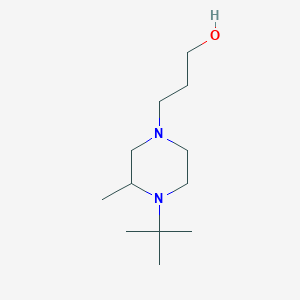
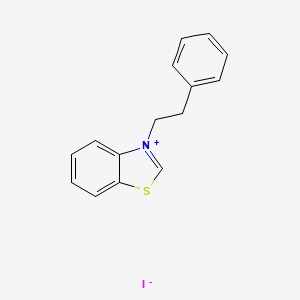
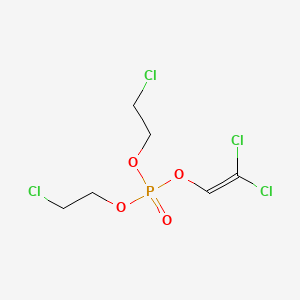
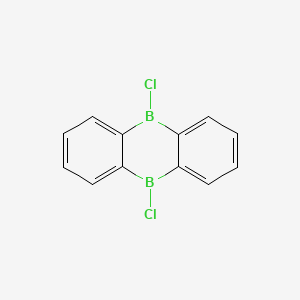
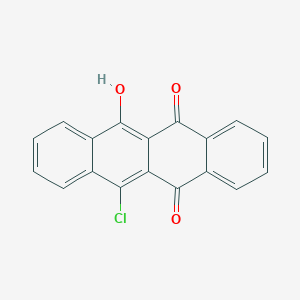

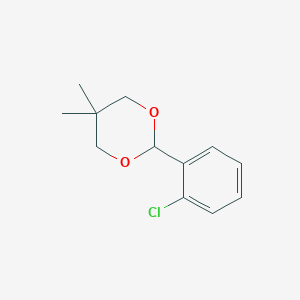
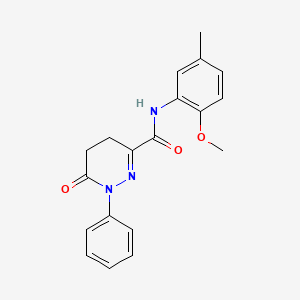

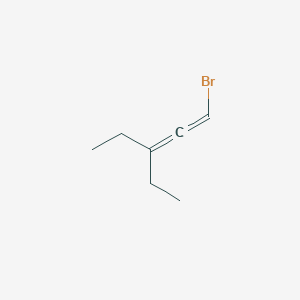
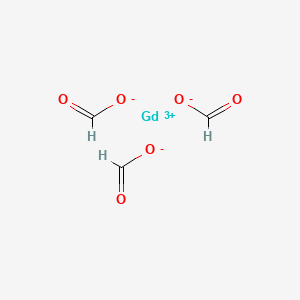

![Methyl 3-[2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]thiophene-2-carboxylate](/img/structure/B14738546.png)
![N,N-Diethyl-2-[2-(phenoxymethyl)benzoimidazol-1-YL]ethanamine](/img/structure/B14738559.png)
